molecular formula C5H12N2 B3369357 Tetramethylammonium cyanide CAS No. 23237-02-7

Tetramethylammonium cyanide

Cat. No.: B3369357
CAS No.: 23237-02-7
M. Wt: 100.16 g/mol
InChI Key: OSXXGBUMRXAAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylammonium cyanide is an organic compound with the chemical formula (CH₃)₄N⁺CN⁻. It is a quaternary ammonium salt where the central nitrogen atom is bonded to four methyl groups and one cyanide ion. This compound is known for its high reactivity and is used in various chemical syntheses and research applications.

Preparation Methods

Tetramethylammonium cyanide can be synthesized through several methods. One common method involves the reaction of tetramethylammonium chloride with a cyanide source, such as sodium cyanide, in an aqueous solution. The reaction proceeds as follows: [ \text{(CH₃)₄NCl} + \text{NaCN} \rightarrow \text{(CH₃)₄NCN} + \text{NaCl} ]

Another method involves the ion exchange process where tetramethylammonium bromide is reacted with a cyanide source to produce this compound .

Chemical Reactions Analysis

Tetramethylammonium cyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include halides, acids, and transition metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetramethylammonium cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethylammonium cyanide involves the interaction of the cyanide ion with molecular targets. Cyanide ions can inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration inhibition. This mechanism is similar to other cyanide compounds and is a key factor in its biological effects .

Comparison with Similar Compounds

Tetramethylammonium cyanide can be compared with other quaternary ammonium cyanides, such as tetraethylammonium cyanide and tetrapropylammonium cyanide. These compounds share similar structures but differ in the length of the alkyl chains attached to the nitrogen atom. This compound is unique due to its smaller size and higher reactivity, making it more suitable for certain chemical reactions and applications .

Similar compounds include:

  • Tetraethylammonium cyanide
  • Tetrapropylammonium cyanide
  • Tetramethylammonium chloride

Each of these compounds has distinct properties and applications, highlighting the versatility of quaternary ammonium salts in chemical research and industry.

Properties

IUPAC Name

tetramethylazanium;cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.CN/c1-5(2,3)4;1-2/h1-4H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXXGBUMRXAAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.[C-]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578868
Record name N,N,N-Trimethylmethanaminium cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23237-02-7
Record name N,N,N-Trimethylmethanaminium cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetramethylammonium cyanide
Reactant of Route 2
Reactant of Route 2
Tetramethylammonium cyanide
Reactant of Route 3
Reactant of Route 3
Tetramethylammonium cyanide
Reactant of Route 4
Reactant of Route 4
Tetramethylammonium cyanide
Reactant of Route 5
Tetramethylammonium cyanide
Reactant of Route 6
Tetramethylammonium cyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.